molecular formula C9H12N4O2 B1352436 Cyclo(-Ala-His) CAS No. 54300-25-3

Cyclo(-Ala-His)

Cat. No. B1352436
CAS RN: 54300-25-3
M. Wt: 208.22 g/mol
InChI Key: KWWFDFUTSPWSFY-FSPLSTOPSA-N
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Description

Cyclodextrins are cyclic oligomers of glucose that can form water-soluble inclusion complexes with small molecules and portions of large compounds . They are biocompatible, do not elicit immune responses, and have low toxicities in animals and humans .


Synthesis Analysis

The degradation of starch (which is primarily derived from corn, but also from potatoes and other sources) by the enzyme glucosyltransferase generates cyclodextrins .


Molecular Structure Analysis

Cyclodextrins are manufactured from starch, one of the two glucose-containing polymers produced by photosynthesis. Starch consists of D-glucopyranoside building blocks that have both α-1,4- AND α-1,6-GLYCOSIDIC LINKAGES .


Chemical Reactions Analysis

Cyclodextrins are used in pharmaceutical applications for numerous purposes, including improving the bioavailability of drugs .


Physical And Chemical Properties Analysis

Cyclodextrins are water-soluble and can form inclusion complexes with small molecules and portions of large compounds . The introduction of carbonyl (–CO) groups on the molecular optical properties of cyclodextrins causes a red-shift in the absorption spectrum .

Scientific Research Applications

    Immunosuppression

    Cyclic peptides like Cyclosporin A are known for their immunosuppressive properties, which are used to prevent organ transplant rejection and treat autoimmune diseases .

    Structural Stability

    The unique cyclic structure of peptides like cyclotides offers remarkable stability and resistance to proteolytic degradation, making them suitable for therapeutic applications .

    Pharmacokinetic Enhancement

    Cyclization can improve the pharmacokinetic properties of peptides, aiding in their ability to enter cells via passive diffusion or active transport .

    Anticancer Research

    Some cyclic peptides actively target cancer cells to impede tumor growth and angiogenesis .

    Drug Discovery

    The structural diversity of cyclic peptides makes them valuable scaffolds for designing novel therapeutics .

    Peptidomimetics

    Macrocyclization strategies are employed to create peptidomimetics that mimic the biological activity of peptides while offering improved characteristics .

Mechanism of Action

Cyclodextrins work by forming inclusion complexes with small molecules and portions of large compounds that have limited aqueous solubility, thereby providing improved bioavailability of drugs .

Future Directions

Cyclodextrin-based nanotechnology seems to provide better therapeutic effect and sustain long life of healthy and recovered cells . Future research will likely focus on expanding the chemical diversity of cyclodextrins, increasing their yield, exploring new host organisms for their heterologous production, and engineering their secretion from the cell .

properties

IUPAC Name

(3S,6S)-3-(1H-imidazol-5-ylmethyl)-6-methylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-5-8(14)13-7(9(15)12-5)2-6-3-10-4-11-6/h3-5,7H,2H2,1H3,(H,10,11)(H,12,15)(H,13,14)/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWFDFUTSPWSFY-FSPLSTOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CC2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclo(-Ala-His)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What do we know about the structure of cyclo(-Ala-His) and how it was studied?

A1: Cyclo(-Ala-His) is a cyclic dipeptide composed of Alanine and Histidine residues. [, ] Researchers used conformational analysis and Density Functional Theory (DFT) calculations to determine its most stable conformation. [] These calculations revealed that cyclo(-Ala-His) adopts a "boat" conformation as its most stable form rather than a planar one. [] Additionally, FTIR and Raman spectroscopy were employed to analyze the vibrational characteristics of the molecule. [] The experimental spectral data aligned well with the spectra simulated using DFT calculations, confirming the accuracy of the predicted structure. []

Q2: What are the potential applications of cyclo(-Ala-His) in drug discovery?

A2: While further research is needed, cyclo(-Ala-His) has shown promising results as a potential anticancer agent. [] In silico molecular docking studies investigated its interaction with DNA. [] Additionally, the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were analyzed, suggesting that cyclo(-Ala-His) possesses favorable characteristics for further development as a drug candidate. []

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